Cas no 33099-03-5 (N-Acetyl-N-methyl-L-alanine)

N-Acetyl-N-methyl-L-alanine 化学的及び物理的性質
名前と識別子
-
- N-acetyl-N-methyl-DL-alanine
- 2-[Acetyl(methyl)amino]propanoic acid
- N-Acetyl-N-methyl-L-alanine
-
- MDL: MFCD19229214
- インチ: 1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)
- InChIKey: CSNMMNNSBJWRQB-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)N(C(C)=O)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 155
- トポロジー分子極性表面積: 57.6
N-Acetyl-N-methyl-L-alanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A186998-500mg |
N-Acetyl-N-methyl-L-alanine |
33099-03-5 | 500mg |
$ 92.00 | 2023-09-09 | ||
Enamine | EN300-864475-0.05g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.05g |
$94.0 | 2025-03-21 | |
TRC | A186998-1g |
N-Acetyl-N-methyl-L-alanine |
33099-03-5 | 1g |
$ 155.00 | 2023-09-09 | ||
Enamine | EN300-864475-10.0g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 10.0g |
$2146.0 | 2025-03-21 | |
Enamine | EN300-864475-10g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 10g |
$2146.0 | 2023-09-02 | ||
Enamine | EN300-864475-1.0g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 1.0g |
$499.0 | 2025-03-21 | |
Enamine | EN300-864475-0.1g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.1g |
$140.0 | 2025-03-21 | |
Enamine | EN300-864475-0.5g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.5g |
$374.0 | 2025-03-21 | |
Enamine | EN300-864475-5.0g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 5.0g |
$1448.0 | 2025-03-21 | |
Enamine | EN300-864475-0.25g |
(2S)-2-(N-methylacetamido)propanoic acid |
33099-03-5 | 95.0% | 0.25g |
$200.0 | 2025-03-21 |
N-Acetyl-N-methyl-L-alanine 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
N-Acetyl-N-methyl-L-alanineに関する追加情報
2-[Acetyl(methyl)amino]propanoic Acid: A Comprehensive Overview
2-[Acetyl(methyl)amino]propanoic acid (CAS No. 33099-03-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and biochemistry. This compound, also referred to as N-(acetylmethyl)glycine, is a derivative of glycine, one of the simplest amino acids. Its structure consists of a glycine backbone with an acetylmethyl group attached to the nitrogen atom, making it a unique member of the amino acid family. The compound has garnered attention due to its potential applications in drug design, nutraceuticals, and as a precursor in various chemical syntheses.
The synthesis of 2-[Acetyl(methyl)amino]propanoic acid involves several methods, including direct acylation of glycine and subsequent modifications. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods, which are critical for its potential large-scale applications. Researchers have also explored the stereochemistry of this compound, revealing insights into its chiral properties and their implications in biological systems.
One of the most promising areas of research involving 2-[Acetyl(methyl)amino]propanoic acid is its role in drug development. Studies have shown that this compound exhibits bioactivity in various cellular models, suggesting potential therapeutic applications. For instance, it has been investigated for its ability to modulate enzyme activity and influence cellular signaling pathways. These findings highlight its potential as a lead compound for developing novel pharmaceutical agents.
In addition to its pharmacological applications, 2-[Acetyl(methyl)amino]propanoic acid has also been studied for its role in nutrition and metabolism. Research indicates that it may play a role in energy metabolism and amino acid metabolism, making it a candidate for use in functional foods and dietary supplements. Its ability to influence metabolic pathways could have implications for managing conditions such as obesity and diabetes.
The structural uniqueness of 2-[Acetyl(methyl)amino]propanoic acid also makes it an interesting molecule for chemical synthesis. Its acetylmethyl group provides a versatile functional group that can be further modified to create derivatives with diverse properties. Recent studies have explored the use of this compound as a building block in the synthesis of more complex molecules, including peptides and other bioactive compounds.
From an environmental perspective, understanding the fate and toxicity of 2-[Acetyl(methyl)amino]propanoic acid is crucial for its safe application. Research into its biodegradation and toxicity profiles has provided valuable insights into its environmental impact. These studies are essential for ensuring that any industrial or agricultural applications of this compound are sustainable and eco-friendly.
In conclusion, 2-[Acetyl(methyl)amino]propanoic acid (CAS No. 33099-03-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in drug discovery, nutrition, and chemical synthesis. As research continues to uncover new aspects of this compound's properties and applications, its significance in both academic and industrial settings is likely to grow.
33099-03-5 (N-Acetyl-N-methyl-L-alanine) 関連製品
- 928-04-1(Potassium but-2-ynedioate)
- 1412452-25-5([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol)
- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)
- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)
- 941878-07-5(N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylcyclohexanecarboxamide)
- 1368813-02-8(3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol)
- 2171222-02-7((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)
- 1824084-44-7(4-Chloro-1H-imidazole-2-carboxylic acid)
- 1083274-67-2(4-cyclopropyl-1,3-thiazole-2-carboxylic acid)



